1-(4-Methoxyphenyl)piperazine
Overview
Description
1-(4-Methoxyphenyl)piperazine, also known as 4-Methoxyphenylpiperazine, is a chemical compound with the molecular formula C11H16N2O. It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring. This compound is known for its applications in pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
1-(4-Methoxyphenyl)piperazine, also known as MeOPP, is a piperazine derivative . The primary targets of MeOPP are the monoamine neurotransmitters . These neurotransmitters play a crucial role in transmitting signals in the nervous system .
Mode of Action
MeOPP interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . MeOPP also acts as a nonselective serotonin receptor agonist .
Biochemical Pathways
It is known that meopp affects the serotonergic and dopaminergic pathways due to its interaction with monoamine neurotransmitters . These pathways are involved in mood regulation, reward, and motor control .
Pharmacokinetics
It is known that meopp is metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of MeOPP’s action are primarily related to its stimulant properties . It is reported to induce less anxiety than similar piperazines and is often described as having relaxing effects . It is much less potent and is thought to have relatively insignificant abuse potential .
Action Environment
The action, efficacy, and stability of MeOPP can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the individual’s physiological state, such as their liver and kidney function, which can affect the metabolism and excretion of the compound .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxyphenyl)piperazine interacts with key enzymes of cholesterol and lipid biosynthesis . This interaction suggests that this compound may play a role in lipid metabolism and cholesterol homeostasis.
Cellular Effects
This compound has been shown to have cytotoxic effects on cancer cells . It induces traditional apoptotic symptoms of DNA fragmentation and nuclear condensation . Furthermore, it upregulates intracellular apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax .
Molecular Mechanism
The molecular mechanism of this compound is thought to involve serotonergic and dopamine antagonistic properties . This suggests that it may interact with serotonin and dopamine receptors, potentially influencing neurotransmission in the brain.
Temporal Effects in Laboratory Settings
Its effects on key enzymes of cholesterol and lipid biosynthesis suggest that it may have long-term impacts on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways of cholesterol and lipid biosynthesis . It interacts with key enzymes in these pathways, potentially influencing metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, this compound is often produced through the coupling reactions between benzoic acids and N-(4-methoxyphenyl)piperazine, promoted by dehydrating agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodimide .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: It serves as a tool for studying neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Comparison with Similar Compounds
- 1-Benzylpiperazine
- 1-(3,4-Methylenedioxybenzyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
Uniqueness: 1-(4-Methoxyphenyl)piperazine is unique due to its methoxy group, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it is known for inducing less anxiety and having a more relaxing effect .
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDGZSKYFPGAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191591 | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38212-30-5 | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38212-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(p-Methoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038212305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(P-METHOXYPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P385M92GYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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